5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol
CAS No.: 648896-44-0
Cat. No.: VC15889072
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648896-44-0 |
|---|---|
| Molecular Formula | C17H15ClN2O |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | 5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3 |
| Standard InChI Key | JXWPLJIQVHADDA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a quinoline scaffold substituted at positions 5, 7, and 8. Key features include:
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Chlorine atom at position 5, enhancing electrophilic reactivity.
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4-(Dimethylamino)phenyl group at position 7, introducing electron-donating properties.
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Hydroxyl group at position 8, enabling hydrogen bonding and metal chelation .
Table 1: Key Molecular Descriptors
The planar quinoline system facilitates π-π stacking interactions, while the dimethylamino group enhances solubility in organic solvents .
Synthesis and Optimization
Synthetic Routes
Patent data reveals multi-step protocols for synthesizing this compound:
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Friedländer Annulation: Condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol derivatives under acidic conditions .
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Chlorination: Post-annulation chlorination using POCl₃ or SOCl₂ at position 5.
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Functionalization: Introduction of the hydroxyl group via demethylation or hydrolysis .
Table 2: Comparative Synthesis Strategies
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Friedländer Pathway | 62 | 98 | H₂SO₄, EtOH | |
| Microwave-Assisted | 78 | 95 | Pd(OAc)₂, K₂CO₃ |
Microwave-assisted synthesis improves yield by 16% compared to traditional methods, likely due to enhanced reaction kinetics.
Biological Activities and Mechanisms
Antimicrobial Properties
The quinoline core confers broad-spectrum activity:
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Antibacterial: MIC of 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ciprofloxacin).
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Antifungal: 70% inhibition of Candida albicans biofilm formation at 10 µM.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (Cervical) | 2.4 | Topoisomerase II inhibition | |
| MCF-7 (Breast) | 4.1 | Caspase-3 activation |
Applications and Future Directions
Therapeutic Candidates
Patent CA2658793A1 highlights applications in:
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Metabolic Disorders: GLUT4 translocation enhancement for diabetes management .
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Neuroprotection: 40% reduction in Aβ plaque formation in Alzheimer’s models .
Material Science
The hydroxyl and dimethylamino groups enable use in:
- mass of a compound required to prepare a solution of known volume and concentration
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